N-(4-Bromophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C27H20BrN3OS |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H20BrN3OS/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)31-27(24(23)16-29)33-17-26(32)30-22-13-11-21(28)12-14-22/h2-15H,17H2,1H3,(H,30,32) |
InChI Key |
YLJHOISCYDCICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-Bromophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C27H21N3OS
- Molecular Weight : 435.54 g/mol
- CAS Number : 334497-57-3
The compound features a bromophenyl group, a thioacetamide moiety, and a pyridine derivative with cyano and phenyl substituents, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The following table summarizes the antimicrobial efficacy of these compounds against different bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| d1 | Staphylococcus aureus | 20 | 32 |
| d2 | Escherichia coli | 15 | 64 |
| d3 | Candida albicans | 18 | 16 |
| d4 | Methicillin-resistant S. aureus | 22 | 32 |
The compounds d1, d2, and d4 showed promising activity against Gram-positive bacteria, particularly Staphylococcus aureus and its resistant strain (MRSA), indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on the MCF7 breast cancer cell line. The results are summarized in the following table:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| d5 | 15 | High |
| d6 | 10 | Very High |
| d7 | 25 | Moderate |
Compounds d6 demonstrated significant activity against MCF7 cells with an IC50 value of 10 µM, suggesting strong potential for further development in cancer therapy .
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. The findings indicate that the thioacetamide group enhances binding affinity to specific receptors involved in cancer cell proliferation and bacterial resistance mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of N-substituted phenyl derivatives demonstrated that those with halogen substitutions exhibited higher antimicrobial activity due to increased lipophilicity, allowing for better membrane penetration. The presence of the bromine atom in this compound was crucial for its enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Screening
In another investigation, derivatives were screened against various cancer cell lines, revealing that modifications in the pyridine ring significantly influenced cytotoxicity. The incorporation of electron-withdrawing groups such as cyano improved the compound's ability to induce apoptosis in cancer cells, highlighting the importance of structural optimization in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic amination : Reacting with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C produces aryl amine derivatives.
-
Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | Biaryl derivative with R = aryl group | 65–75% |
Thioether Oxidation
The sulfur atom in the thioether moiety is susceptible to oxidation:
-
Sulfoxide formation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C produces sulfoxides.
-
Sulfone formation : Prolonged oxidation with H₂O₂ in acetic acid yields sulfones.
Kinetic Data:
| Oxidizing Agent | Temperature | Time | Product | Selectivity |
|---|---|---|---|---|
| mCPBA (1.2 eq) | 0°C → 25°C | 2h | Sulfoxide | >90% |
| H₂O₂ (3 eq) | 60°C | 6h | Sulfone | 85% |
Cyano Group Reactivity
The nitrile group participates in cycloaddition and hydrolysis reactions:
-
Huisgen Cycloaddition : Reacts with sodium azide in DMF at 120°C to form tetrazole derivatives.
-
Hydrolysis : Acidic or basic conditions convert the cyano group to carboxylic acids or amides.
Conditions for Hydrolysis:
| Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 8h | Carboxylic acid | — | 70% |
| NaOH (aq.), 80°C, 6h | Primary amide | CuCl₂ | 65% |
Acetamide Functionalization
The acetamide group undergoes hydrolysis and alkylation:
-
Hydrolysis : Heating with HCl (6M) at reflux yields 2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetic acid.
-
Alkylation : Reaction with alkyl halides in the presence of NaH forms N-alkylated derivatives.
Example Protocol:
text1. Add NaH (2 eq) to anhydrous THF at 0°C. 2. Introduce N-(4-bromophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide (1 eq). 3. Add methyl iodide (1.5 eq) dropwise. 4. Stir at 25°C for 12h. 5. Isolate product via column chromatography (Hexane/EtOAc 3:1).
Yield: 82%.
Heterocycle Formation via Pyridine Interactions
The pyridine ring participates in cyclization reactions. For instance, heating with hydrazine hydrate forms pyrazolo[3,4-b]pyridine derivatives .
Key Reaction from Literature :
textGeneral Procedure: - Combine compound (1 eq) with hydrazine hydrate (3 eq) in ethanol. - Reflux for 6h. - Cool and filter to isolate heterocyclic product.
Characterization Data:
Comparison with Similar Compounds
Structural Comparisons
- Bond Lengths : The acetamide C1–C2 bond in N-(4-Bromophenyl)acetamide derivatives is 1.501 Å, slightly shorter than in chloro/fluorophenyl analogs (1.53 Å), suggesting subtle conformational differences that may influence binding interactions .
Pharmacological Activity
Receptor Binding and Selectivity
- FPR Agonists: Pyridazinone-based N-(4-Bromophenyl)acetamide analogs () exhibit mixed FPR1/FPR2 agonism. For example, substituents like 4-methoxybenzyl confer FPR2 specificity (EC₅₀ < 10 nM), whereas 3-methoxybenzyl groups reduce selectivity .
- Kinase Inhibitors: Quinazolinone/cyanopyridinone hybrids () inhibit EGFR and BRAFV600E. Compound 10 (C30H22BrN5O3S), bearing a 4-bromophenyl group, shows potent inhibition (IC₅₀ ~50 nM) due to enhanced hydrophobic interactions .
Anticonvulsant Potential
- Epirimil : A dimethoxyphenyl-pyrimidinyl thioacetamide () demonstrates anticonvulsant activity in vivo (ED₅₀ 25 mg/kg) via GABAergic modulation. The bromophenyl analog’s larger halogen may improve blood-brain barrier penetration but requires validation .
Physicochemical Properties
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituents | Predicted LogP* |
|---|---|---|---|
| Target Compound | 480.54 | 4-Bromophenyl, p-tolyl | ~4.2 |
| CAS 332128-11-7 (2-nitrophenyl) | 480.54 | 2-Nitrophenyl | ~3.8 |
| Compound 10 (Quinazolinone) | 612.50 | 4-Bromophenyl, ethyl | ~5.1 |
| Compound 26 (Triazinoindole) | ~450 | 4-Bromophenyl, methyl | ~3.9 |
*Estimated using substituent contributions. Higher bromine content increases hydrophobicity .
Thermal Stability
- Melting Points: Quinazolinone derivatives () exhibit high thermal stability (>300°C), attributed to rigid aromatic cores. The target compound’s pyridine-tolyl system likely confers similar stability .
Preparation Methods
Pyridine Core Formation via Cyclocondensation
The pyridine ring is synthesized through a modified Hantzsch-like reaction, leveraging a diketone, cyanoacetamide, and ammonium acetate. A mixture of 4-methylacetophenone (p-tolyl ketone), benzaldehyde, and cyanoacetamide undergoes cyclization in ethanol under reflux (78°C) for 12 hours. The reaction proceeds via enamine intermediates, yielding 3-cyano-4-(p-tolyl)-6-phenylpyridin-2-amine as a key precursor.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Solvent | Ethanol |
| Catalyst | None |
| Purification | Recrystallization (EtOAc/hexane) |
Thiol Group Introduction
The amine at position 2 is converted to a thiol via diazotization. The pyridine-2-amine is treated with NaNO₂ (1.2 equiv) and HCl (2M) at 0–5°C, followed by quenching with NaSH (1.5 equiv) to produce 2-mercapto-3-cyano-4-(p-tolyl)-6-phenylpyridine.
Reaction Conditions:
-
Temperature: 0–5°C (diazotization), 25°C (quenching)
-
Yield: 55–60%
-
Side Products: <5% disulfide formation (mitigated via N₂ atmosphere)
Thioetherification with Bromoacetamide
The thiol intermediate reacts with 2-bromo-N-(4-bromophenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) as a base. The mixture is stirred at 50°C for 6 hours to form the target compound.
Optimization Insights:
-
Base Screening: K₂CO₃ > NaHCO₃ > Et₃N (higher yields due to better solubility in DMF).
-
Solvent Impact: DMF (90% yield) > THF (65%) > Acetonitrile (72%).
Sequential Suzuki Coupling and Nucleophilic Substitution
Halogenated Pyridine Synthesis
2,4-Dichloro-3-cyanopyridine undergoes sequential Suzuki-Miyaura couplings to introduce phenyl and p-tolyl groups. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves:
-
First Coupling (Position 4): p-Tolylboronic acid (1.2 equiv), 80°C, 8 hours.
-
Second Coupling (Position 6): Phenylboronic acid (1.2 equiv), 80°C, 6 hours.
Yield Progression:
| Step | Isolated Yield |
|---|---|
| 4-(p-Tolyl) | 78% |
| 6-Phenyl | 82% |
Thioether Linkage Installation
The 2-chloro substituent is displaced by sodium thioacetate (1.5 equiv) in DMF at 100°C for 4 hours, yielding the pyridine-2-thioacetate. Subsequent hydrolysis with NaOH (2M) generates the free thiol, which is alkylated with N-(4-bromophenyl)-2-bromoacetamide under N₂.
Critical Observations:
-
Leaving Group Efficiency: Cl (70%) < Br (88%) < I (92%).
-
Oxidation Mitigation: Ascorbic acid (0.1 equiv) reduces disulfide byproducts to <3%.
One-Pot Tandem Cyclization-Thioetherification
Integrated Synthesis Design
A novel one-pot method combines pyridine cyclization and thioetherification. A mixture of p-tolualdehyde (1.0 equiv), phenylacetonitrile (1.2 equiv), cyanoacetamide (1.0 equiv), and 2-bromo-N-(4-bromophenyl)acetamide (1.5 equiv) reacts in acetic acid at 120°C for 24 hours. The process avoids isolation of intermediates, improving overall efficiency.
Performance Metrics:
-
Overall Yield: 58% (vs. 45–50% for stepwise routes).
-
Byproducts: <8% (primarily uncyclized intermediates).
Mechanistic Rationale
The reaction proceeds via:
-
Knoevenagel condensation between p-tolualdehyde and cyanoacetamide.
-
Michael addition of phenylacetonitrile.
-
Cyclodehydration to form the pyridine ring.
-
In situ thioetherification with the bromoacetamide.
Advantages:
-
Reduced purification steps.
-
Scalability to gram-scale without yield drop.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 52% | 61% | 58% |
| Step Count | 3 | 4 | 1 |
| Purification Complexity | High | Moderate | Low |
| Scalability | 10 g | 50 g | 100 g |
| Cost (Reagents) | $$$ | $$$$ | $$ |
Key Findings:
-
Route 2 offers higher yields but requires expensive Pd catalysts.
-
Route 3 balances cost and efficiency, ideal for industrial applications.
-
Route 1 remains valuable for small-scale, high-purity needs.
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Formation
Unwanted regioisomers (e.g., cyano at position 5) arise in Route 1 (8–12%). Polar solvents (e.g., DMF) reduce isomerization by stabilizing transition states.
Thiol Oxidation
Exposure to air converts thiols to disulfides (up to 15%). Strategies include:
-
Rigorous N₂ purging.
-
Adding reducing agents (e.g., NaBH₄, 0.5 equiv).
Bromoacetamide Stability
N-(4-Bromophenyl)-2-bromoacetamide degrades above 60°C. Stepwise addition in Route 2 prevents thermal decomposition.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-Bromophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide?
- Methodology : A three-step approach is commonly employed:
Substitution reaction : React 3-cyano-4-(p-tolyl)-6-phenylpyridin-2-thiol with a bromophenyl precursor under alkaline conditions (e.g., K₂CO₃ in DMF at 50°C) to form the pyridine-thiol intermediate .
Acetamide coupling : Use 2-chloroacetamide derivatives with the thiol group via nucleophilic substitution. Catalytic triethylamine or DIPEA enhances reactivity .
Purification : Column chromatography with gradients like ethyl acetate/hexane/methanol (5:5:1) yields pure product (reported yields: 19–71%) .
- Key data : Reaction temperatures (50°C or room temperature) and solvent systems (DMF, dichloromethane) are critical for optimizing yields .
Q. How is the compound characterized structurally and chemically?
- Analytical techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thiomethyl groups at δ 3.8–4.2 ppm) .
- IR : Peaks at 2215 cm⁻¹ (C≡N stretch), 1650–1654 cm⁻¹ (C=O amide), and 3241 cm⁻¹ (N-H) validate functional groups .
- HRMS/Q-TOF : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₂₈H₂₂BrN₃O₃S: 560.46 g/mol) .
- Physicochemical properties :
| Property | Value | Source |
|---|---|---|
| Hydrogen bond donors | 1 | |
| XlogP | 2.6 | |
| Topological polar SA | 87.5 Ų |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyridine/phenyl rings) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Br, CN) enhance metabolic stability and target binding. For example, bromine at the 4-position increases hydrophobic interactions in kinase inhibitors .
- Methoxy groups on phenyl rings improve solubility but reduce membrane permeability (logP reduction from 2.6 to 2.1) .
Q. How can computational methods resolve contradictions in experimental data (e.g., crystallography vs. docking studies)?
- Crystallographic analysis : The dihedral angle between pyridine and bromophenyl rings (66.4°) suggests limited conjugation, impacting electronic properties .
- Docking vs. experimental bioactivity :
- Contradiction : Docking predicts strong CDK5 inhibition (IC₅₀ < 10 nM), but in vitro assays show IC₅₀ = 250 nM .
- Resolution : MD simulations reveal solvent-accessible binding pockets destabilizing ligand-receptor interactions .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yields by 15–20% .
- Catalyst screening : Pd(OAc)₂ with Xantphos ligand enhances Buchwald-Hartwig amidation (yield: 82% vs. 50% without catalyst) .
Methodological Tables
Table 1 : Antimicrobial activity of analogs
| Compound | MIC (μg/mL) |
|---|---|
| 9b (p-tolyl substituent) | 8 (S. aureus) |
| 9c (4-fluorophenyl) | 32 (S. aureus) |
Table 2 : Reaction optimization for intermediate synthesis
| Condition | Yield (%) |
|---|---|
| K₂CO₃, DMF, 50°C | 71 |
| Et₃N, CH₂Cl₂, RT | 19 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
